3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
3,5-Dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O3. This compound is characterized by the presence of dichloro, methoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 3,5-dichloro-4-methoxy-N-(4-methyl-2-aminophenyl)benzamide.
Oxidation: Formation of 3,5-dichloro-4-carboxy-N-(4-methyl-2-nitrophenyl)benzamide.
Scientific Research Applications
3,5-Dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to interact with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(4-methylphenyl)benzamide
- 3,5-Dichloro-4-methoxy-N-(2-nitrophenyl)benzamide
- 3,5-Dichloro-4-methoxy-N-(4-chlorophenyl)benzamide
Uniqueness
3,5-Dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both methoxy and nitro groups provides distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-3-4-12(13(5-8)19(21)22)18-15(20)9-6-10(16)14(23-2)11(17)7-9/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBSWDNOJFRXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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